amino}-2-(2,5-difluorophenyl)aceticacid](/img/structure/B13568592.png)
2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(2,5-difluorophenyl)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(Tert-butoxy)carbonylamino}-2-(2,5-difluorophenyl)acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a difluorophenyl moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(2,5-difluorophenyl)acetic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the acetic acid derivative: The Boc-protected amine is then reacted with 2,5-difluorobenzyl bromide in the presence of a base like potassium carbonate (K2CO3) to form the desired acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficient and sustainable synthesis. These systems allow for better control over reaction conditions and improved yields .
化学反応の分析
Types of Reactions
2-{(Tert-butoxy)carbonylamino}-2-(2,5-difluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl moiety, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-{(Tert-butoxy)carbonylamino}-2-(2,5-difluorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-(2,5-difluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target without undergoing premature reactions. The difluorophenyl moiety enhances the compound’s binding affinity and specificity towards its target .
類似化合物との比較
Similar Compounds
2-{(Tert-butoxy)carbonylamino}-3-methylbutanoic acid: A valine derivative with similar Boc protection.
2-{(Tert-butoxy)carbonylamino]-3-hydroxy-3-phenylpropanoic acid: A compound with a similar Boc-protected amine and phenyl group
Uniqueness
2-{(Tert-butoxy)carbonylamino}-2-(2,5-difluorophenyl)acetic acid is unique due to the presence of the difluorophenyl moiety, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This uniqueness makes it valuable in specific research applications where fluorine atoms play a crucial role in enhancing biological activity or chemical stability .
特性
分子式 |
C14H17F2NO4 |
|---|---|
分子量 |
301.29 g/mol |
IUPAC名 |
2-(2,5-difluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17(4)11(12(18)19)9-7-8(15)5-6-10(9)16/h5-7,11H,1-4H3,(H,18,19) |
InChIキー |
FKBQZXYWGWXPOK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)C(C1=C(C=CC(=C1)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


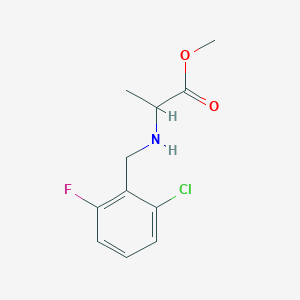

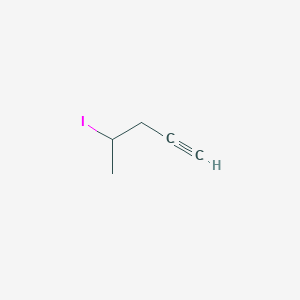
![2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran](/img/structure/B13568525.png)
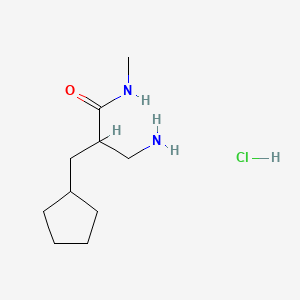
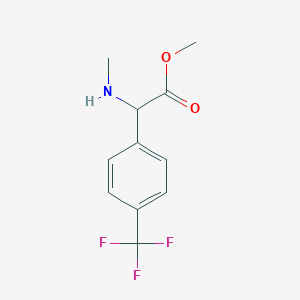
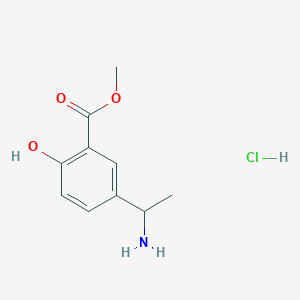

![2-Methylidene-7-oxaspiro[3.5]nonane](/img/structure/B13568556.png)


![1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13568578.png)
![1-[(2-Bromopyridin-3-yl)methyl]piperazine](/img/structure/B13568591.png)

